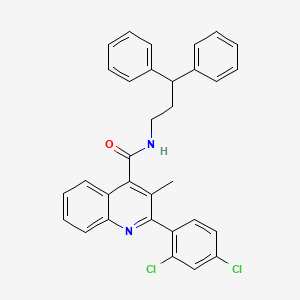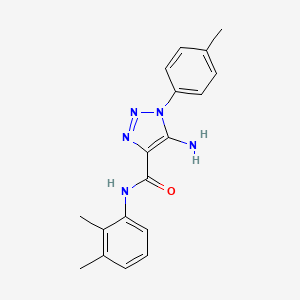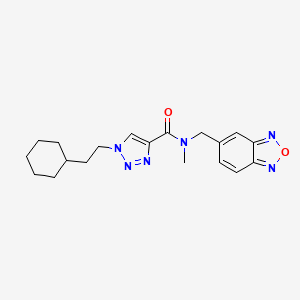
N-allyl-3-nitrobenzamide
Descripción general
Descripción
N-allyl-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitrobenzamide family, which has been found to exhibit a range of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of N-allyl-3-nitrobenzamide involves the covalent modification of specific amino acid residues in proteins. This modification occurs through a nucleophilic substitution reaction, where the allyl group of the compound replaces a hydrogen atom on the target amino acid residue. This modification can lead to changes in protein function, which can be studied through various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as caspases and kinases. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-3-nitrobenzamide is its selectivity for specific amino acid residues in proteins. This selectivity allows researchers to selectively modify specific residues, allowing for the investigation of their role in protein function. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-allyl-3-nitrobenzamide. One area of interest is in the development of more selective and potent derivatives of this compound. Additionally, researchers are interested in exploring the potential applications of this compound in the study of specific protein families, such as kinases and phosphatases. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-allyl-3-nitrobenzamide has been found to exhibit a range of interesting biological properties, making it a valuable tool for scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively modify specific amino acid residues in proteins, allowing researchers to investigate the role of these residues in protein function.
Propiedades
IUPAC Name |
3-nitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPFKJMRJSXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)



![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)
![5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4949667.png)
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
